molecular formula C17H14Cl2N2O3 B6482876 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide CAS No. 921544-19-6

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Cat. No. B6482876
CAS RN: 921544-19-6
M. Wt: 365.2 g/mol
InChI Key: ZAQNNUSUIMHVIG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (DCI) is a compound that has been used in scientific research for over 50 years. It is a member of the indole family of compounds and has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and drug development. DCI has a variety of properties that make it an attractive choice for research.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been used in a variety of scientific research applications. It has been used in the synthesis of other indole derivatives, as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It has also been used in the study of the biochemical and physiological effects of indole derivatives.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide acts as an agonist at the 5-HT2A receptor, which is a serotonin receptor found in the brain. 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide binds to the receptor, which triggers a cascade of physiological responses. These responses can include changes in neurotransmitter levels, changes in behavior, and changes in the activity of certain enzymes.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have a variety of biochemical and physiological effects. In laboratory studies, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have an antidepressant effect, to reduce anxiety, and to reduce inflammation. It has also been found to have an anticonvulsant effect and to reduce the risk of stroke. In addition, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have an anti-tumor effect, to reduce the risk of cardiovascular disease, and to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages for laboratory experiments. It is inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also highly soluble in water and can be used in both organic and aqueous solutions. However, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to isolate pure 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide from a reaction mixture.

Future Directions

There are a number of potential future directions for research involving 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. One potential direction is to explore the potential therapeutic uses of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, such as in the treatment of depression and anxiety. Another potential direction is to investigate the potential of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide as a drug delivery vehicle, which could be used to deliver drugs to specific areas of the body. Finally, further research could be done to explore the potential of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide as an anti-cancer agent.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be synthesized from 2,4-dichlorophenol and 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-ylacetamide. The reaction is carried out in aqueous solution at a temperature of 80°C for 1 hour. The resulting product is a white, crystalline solid. The yield of the reaction is approximately 70%.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-21-14-4-3-12(6-10(14)7-17(21)23)20-16(22)9-24-15-5-2-11(18)8-13(15)19/h2-6,8H,7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQNNUSUIMHVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

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